molecular formula C11H14N2O B12579545 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile CAS No. 592555-25-4

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Cat. No.: B12579545
CAS No.: 592555-25-4
M. Wt: 190.24 g/mol
InChI Key: GJEGSJHLDDNGJM-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, where the amino group is substituted with a 2-hydroxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile typically involves the reaction of benzonitrile with 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

CAS No.

592555-25-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(2-hydroxy-2-methylpropyl)amino]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13-14H,8H2,1-2H3

InChI Key

GJEGSJHLDDNGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)C#N)O

Origin of Product

United States

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